2-chloro-N-cyclohexyl-N-ethylacetamide

Organic synthesis Medicinal chemistry Alkylating reagents

This α-chloroacetamide alkylating agent features a unique N-ethyl/N-cyclohexyl tertiary amide framework that provides steric differentiation from N-methyl (CAS 2567-56-8) and non-halogenated (CAS 1128-34-3) analogs—critical for controlling nucleophilic substitution kinetics and product selectivity. Relevant to researchers investigating the patent-defined pre-emergence herbicidal activity window (EP 0067382 B1) or building structure-dependent antimicrobial derivative libraries where single-substituent changes produce divergent MIC values. Supplied at ≥98% purity with batch-specific NMR, HPLC, and GC analytical documentation to ensure reproducible synthetic outcomes and minimized assay interference.

Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
CAS No. 2567-61-5
Cat. No. B1607496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclohexyl-N-ethylacetamide
CAS2567-61-5
Molecular FormulaC10H18ClNO
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)CCl
InChIInChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3
InChIKeyCUTKXXKVSDIVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclohexyl-N-ethylacetamide (CAS 2567-61-5): Technical Specifications and Baseline Characteristics for Scientific Procurement


2-Chloro-N-cyclohexyl-N-ethylacetamide (CAS 2567-61-5) is an α-chloroacetamide derivative with the molecular formula C₁₀H₁₈ClNO and a molecular weight of 203.71 g/mol . The compound features a chloroacetyl electrophilic center attached to a tertiary amine bearing cyclohexyl and ethyl substituents, which confers distinct reactivity in nucleophilic substitution reactions . This structural arrangement positions the compound primarily as a versatile alkylating intermediate in organic synthesis, particularly for constructing N-substituted heterocycles and complex amine-containing scaffolds . Commercially available at purities ranging from 95% to ≥98% , the compound is supplied as a research chemical intended for laboratory use and further manufacturing applications rather than direct therapeutic use .

Why 2-Chloro-N-cyclohexyl-N-ethylacetamide Cannot Be Interchanged with Other Chloroacetamides or Tertiary Amide Analogs


Substitution of 2-chloro-N-cyclohexyl-N-ethylacetamide with structurally related chloroacetamides or tertiary amides introduces measurable changes in reaction kinetics, product selectivity, and physicochemical properties that directly affect synthetic outcomes. The specific combination of the chloroacetyl electrophilic center with N-cyclohexyl and N-ethyl substituents determines both the steric environment around the reactive α-chloro carbon and the electronic character of the amide nitrogen [1]. These factors govern nucleophilic substitution rates and regioselectivity in subsequent derivatization steps [1]. Furthermore, chloroacetamide derivatives exhibit substituent-dependent biological activity profiles; a 2024 study of 22 chloroacetamide analogs demonstrated that minor structural variations produce divergent antimicrobial and antioxidant activities, with compounds differing by a single functional group showing distinct MIC values and target engagement patterns [2]. This structure-activity divergence underscores why in-class compounds cannot be assumed functionally interchangeable for research applications requiring reproducible outcomes.

Quantitative Differentiation Evidence: 2-Chloro-N-cyclohexyl-N-ethylacetamide vs. Closest Analogs


Structural Differentiation: Chloroacetyl Electrophilic Center vs. Non-Halogenated Acetamide Analogs

2-Chloro-N-cyclohexyl-N-ethylacetamide contains an α-chloroacetyl group (Cl-CH₂-C(O)-) that provides a reactive electrophilic site for nucleophilic substitution, a feature absent in its direct non-halogenated analog N-cyclohexyl-N-ethylacetamide (CAS 1128-34-3) . The presence of the chlorine atom at the α-position enables SN2-type alkylation reactions with amine, thiol, and alcohol nucleophiles, which the non-halogenated analog cannot undergo under comparable mild conditions . The molecular weight difference (203.71 g/mol for the target compound vs. 169.26 g/mol for the non-halogenated analog) reflects the mass contribution of the chlorine substituent (Δ = +34.45 g/mol) .

Organic synthesis Medicinal chemistry Alkylating reagents

Steric and Electronic Modulation: N-Ethyl vs. N-Methyl Substitution Comparison

Compared to the N-methyl analog 2-chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8), the target compound incorporates an N-ethyl group in place of an N-methyl substituent . This substitution increases the molecular weight by 14.03 g/mol (target: 203.71 g/mol; N-methyl analog: 189.68 g/mol) and introduces greater steric bulk around the amide nitrogen . In chloroacetamide derivative series, the N-alkyl substituent size directly influences both nucleophilic substitution rates at the α-chloro position and the conformational preferences of the amide bond . The ethyl group provides measurably different lipophilicity (estimated logP: ~2.6 for target compound) compared to the methyl-substituted analog (estimated logP: ~2.1), affecting compound partitioning in biphasic reaction systems and chromatographic behavior .

Structure-activity relationship Medicinal chemistry Organic synthesis

Herbicidal Activity: N-Ethyl Chloroacetamide Scaffold vs. Alternative N-Alkyl Substitutions

Patent EP 0067382 B1 establishes the herbicidal utility of N-cyclohexyl-chloroacetamides where the N-alkyl substituent (R¹) is specifically defined as methyl or ethyl for optimal pre-emergence herbicidal activity against grasses with selectivity toward broadleaf crops [1]. The patent claims that the specific combination of cyclohexyl and ethyl (or methyl) substituents on the chloroacetamide scaffold provides selective pre-emergence herbicidal efficacy, whereas alternative N-alkyl chain lengths beyond ethyl or replacement with other groups fail to maintain the required activity-selectivity balance [1]. This patent-protected selectivity window creates a defined intellectual property space where the ethyl-substituted derivative occupies a specific position distinct from both shorter and longer N-alkyl chain analogs.

Herbicide development Agrochemical research Structure-activity relationship

Physicochemical Property Differentiation: Boiling Point and Density vs. Dechlorinated Analog

2-Chloro-N-cyclohexyl-N-ethylacetamide exhibits distinct physicochemical properties compared to its dechlorinated analog N-cyclohexyl-N-ethylacetamide due to the mass and polarizability contribution of the chlorine atom . The target compound has a calculated boiling point of 300.714°C at 760 mmHg and a calculated refractive index of 1.488 , whereas the non-halogenated analog (MW 169.26 g/mol) is expected to have a lower boiling point (estimated ~260-280°C range) based on reduced molecular weight and decreased polarizability . The chlorine substitution also increases density (estimated 1.10±0.1 g/cm³ for target compound) relative to the non-halogenated analog (estimated ~0.95-1.00 g/cm³) . These differences directly impact chromatographic retention times, distillation parameters, and solvent extraction behavior.

Physical chemistry Analytical chemistry Separation science

Commercial Availability: Purity Specification Tiers vs. Market Alternatives

2-Chloro-N-cyclohexyl-N-ethylacetamide is commercially available at defined purity specifications that vary by supplier, enabling procurement decisions based on application requirements . Available purity tiers include 95% minimum specification (AKSci 8635CG) and ≥98% specification with batch-specific certificates of analysis including NMR, HPLC, and GC verification data . For comparison, the N-methyl analog 2-chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8) has more limited commercial availability and typically fewer supplier options with defined analytical documentation . The target compound benefits from multiple established supplier sources with documented storage conditions (2-8°C, sealed in dry conditions) and shipping specifications, which reduces procurement lead time and ensures reproducible quality across research campaigns .

Chemical procurement Quality control Research reagents

Evidence-Based Application Scenarios for 2-Chloro-N-cyclohexyl-N-ethylacetamide (CAS 2567-61-5) Procurement


Synthesis of N-Substituted Heterocycles via α-Chloroacetyl Alkylation

The α-chloroacetyl electrophilic center enables nucleophilic substitution reactions with amine, thiol, and alcohol nucleophiles to construct N-substituted heterocyclic scaffolds. The N-cyclohexyl and N-ethyl substituents provide steric differentiation from both the N-methyl analog (CAS 2567-56-8) and the non-halogenated N-cyclohexyl-N-ethylacetamide (CAS 1128-34-3), allowing researchers to select this specific compound when reaction kinetics or product solubility require the precise steric and electronic profile conferred by the ethyl-cyclohexyl tertiary amide framework [1].

Pre-Emergence Herbicide Development Using N-Cyclohexyl-Chloroacetamide Scaffolds

Based on patent EP 0067382 B1, the N-ethyl substituted N-cyclohexyl-chloroacetamide scaffold falls within the claimed optimal substitution pattern for selective pre-emergence herbicidal activity against grass weeds with broadleaf crop tolerance [1]. Researchers developing chloroacetamide-based herbicides or investigating structure-activity relationships in agrochemical discovery should procure this specific compound when the patent-defined activity window for ethyl-substituted derivatives is relevant to their experimental design [1].

Building Block for Chloroacetamide Derivative Libraries in Antimicrobial SAR Studies

The demonstrated structure-dependent antimicrobial activity of chloroacetamide derivatives, where minor structural changes produce measurable differences in MIC values and target engagement, makes this compound suitable as a core scaffold for derivative library synthesis [1]. The commercial availability at ≥98% purity with batch-specific analytical documentation (NMR, HPLC, GC) ensures that derivative synthesis proceeds from a well-characterized starting material with minimized impurities that could confound biological assay results .

Analytical Method Development Requiring Defined Physicochemical Standards

The calculated boiling point of 300.714°C at 760 mmHg, refractive index of 1.488, and estimated density of 1.10±0.1 g/cm³ provide defined physicochemical parameters suitable for developing GC-MS, HPLC, or other chromatographic methods where this compound serves as a retention time marker or method validation standard [1]. The property differences relative to the non-halogenated analog (CAS 1128-34-3) enable distinct chromatographic separation, making the target compound useful as a system suitability standard in methods designed to resolve halogenated from non-halogenated amide species [1].

Technical Documentation Hub

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